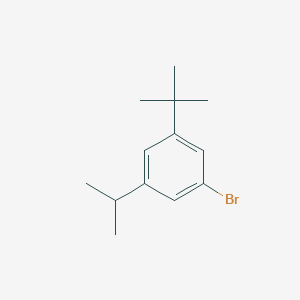![molecular formula C16H16N2O B13878247 2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is fused with a phenyl ring substituted with a propan-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile under acidic or basic conditions.
Introduction of the Phenyl Ring: The phenyl ring can be introduced through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the phenyl ring is coupled with a halogenated pyrrolo[2,3-b]pyridine intermediate.
Substitution with Propan-2-yloxy Group: The final step involves the substitution of the phenyl ring with a propan-2-yloxy group using an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl ring or the pyrrolo[2,3-b]pyridine core to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated, carbonylated, and alkylated derivatives of this compound, which can exhibit different pharmacological properties.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound shows promise as a therapeutic agent targeting specific molecular pathways involved in diseases such as cancer and inflammatory disorders.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases involved in the non-canonical NF-κB signaling pathway, leading to the disruption of key cellular processes . The compound’s binding to these targets is facilitated by its unique structural features, which allow for strong interactions with the active sites of the enzymes.
類似化合物との比較
2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds exhibit high antioxidant, antimicrobial, and antitumor activities.
Thiophene Derivatives: Thiophene-based compounds are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, which make it a valuable compound for further research and development.
特性
分子式 |
C16H16N2O |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H16N2O/c1-11(2)19-14-7-5-12(6-8-14)15-10-13-4-3-9-17-16(13)18-15/h3-11H,1-2H3,(H,17,18) |
InChIキー |
XNPITEYZJKQRKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)


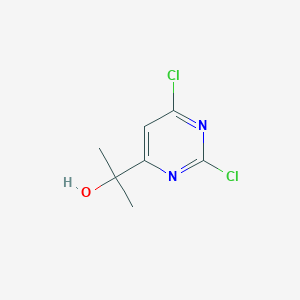



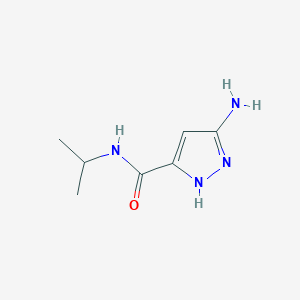
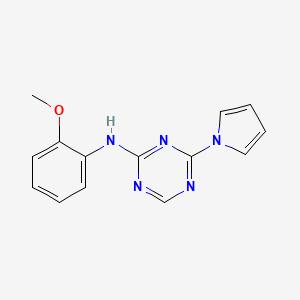
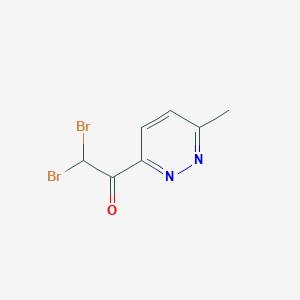
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)

![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)
